molecular formula C9H16O3 B13347186 (2S)-2-cyclohexyl-2-methoxyacetic acid

(2S)-2-cyclohexyl-2-methoxyacetic acid

Cat. No.: B13347186
M. Wt: 172.22 g/mol
InChI Key: GXQRZUWJYFTHSP-QMMMGPOBSA-N
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Description

(2S)-2-cyclohexyl-2-methoxyacetic acid is an organic compound characterized by a cyclohexyl group attached to a methoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-cyclohexyl-2-methoxyacetic acid typically involves the reaction of cyclohexylmagnesium bromide with methyl chloroacetate, followed by hydrolysis. The reaction conditions generally include:

    Cyclohexylmagnesium bromide: Prepared by reacting cyclohexyl bromide with magnesium in anhydrous ether.

    Methyl chloroacetate: Reacted with cyclohexylmagnesium bromide to form the intermediate.

    Hydrolysis: The intermediate is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include:

    Batch reactors: For controlled reaction conditions.

    Continuous flow reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-cyclohexyl-2-methoxyacetic acid can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Can be reduced to form alcohols.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-cyclohexyl-2-methoxyacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of various chemical products.

Mechanism of Action

The mechanism of action of (2S)-2-cyclohexyl-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to enzymes: Modulating their activity.

    Interacting with receptors: Affecting signal transduction pathways.

    Influencing metabolic pathways: Altering the production of key metabolites.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-hydroxyacetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    (2S)-2-methylacetic acid: Similar structure but with a methyl group instead of a cyclohexyl group.

Uniqueness

(2S)-2-cyclohexyl-2-methoxyacetic acid is unique due to its cyclohexyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

(2S)-2-cyclohexyl-2-methoxyacetic acid

InChI

InChI=1S/C9H16O3/c1-12-8(9(10)11)7-5-3-2-4-6-7/h7-8H,2-6H2,1H3,(H,10,11)/t8-/m0/s1

InChI Key

GXQRZUWJYFTHSP-QMMMGPOBSA-N

Isomeric SMILES

CO[C@@H](C1CCCCC1)C(=O)O

Canonical SMILES

COC(C1CCCCC1)C(=O)O

Origin of Product

United States

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